molecular formula C13H11BrClN3O B2430814 (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034545-00-9

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2430814
CAS No.: 2034545-00-9
M. Wt: 340.61
InChI Key: XWGUKUVZESENNF-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a potent, selective, and ATP-competitive small-molecule inhibitor of the PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). This kinase is highly expressed in a variety of human malignancies , including triple-negative breast cancer, glioblastoma, and lymphomas, where it plays a critical role in regulating cell cycle progression, DNA damage repair, and tumorigenesis. By specifically and potently inhibiting PBK/TOPK, this compound provides researchers with a valuable tool to investigate the oncogenic signaling pathways driven by this kinase. Its mechanism of action involves binding to the kinase's ATP-binding pocket, thereby suppressing its phosphorylation of downstream targets such as histone H3 and p38 mitogen-activated protein kinase (MAPK), which are pivotal for cancer cell proliferation and survival. The primary research applications for this inhibitor are in the fields of oncology and pharmacology, where it is used to elucidate the functional role of PBK/TOPK in cancer models, assess its potential as a therapeutic target, and evaluate the efficacy of its inhibition in preclinical studies . It is supplied for research use only to support the discovery and development of novel anti-cancer strategies.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGUKUVZESENNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary components:

  • 5-Bromo-2-chlorobenzoyl group : Introduced via acylative coupling.
  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl scaffold : Constructed through cyclocondensation and ring-closing strategies.

Critical disconnections include:

  • Formation of the pyrazole ring via hydrazine-dicarbonyl cyclocondensation.
  • Assembly of the dihydropyrazine moiety through diamine-carbonyl cyclization.
  • Acylative coupling to link the aromatic and heterocyclic systems.

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

Pyrazole Ring Formation

The pyrazole nucleus is typically synthesized via Knorr-type cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For example, Girish et al. demonstrated that ethyl acetoacetate reacts with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield (Scheme 1). Adapting this protocol, a tailored 1,3-diketone intermediate could be condensed with methylhydrazine to regioselectively form the pyrazole ring.

Key Reaction Conditions:
  • Catalyst : Nano-ZnO (10 mol%)
  • Solvent : Ethanol, reflux
  • Yield : >90% (for analogous systems)

Pyrazine Ring Closure

The dihydropyrazine ring is constructed via cyclization of a diamine intermediate with a carbonyl source. Bishop et al. reported that α,β-ethylenic ketones react with aryl hydrazines in the presence of Cu(OTf)₂ and ionic liquids to form pyrazolines, which oxidize to pyrazoles (Scheme 8). Applying this methodology, a pyrazole-bearing enamine could undergo cyclization with formaldehyde to form the dihydropyrazine ring.

Optimization Parameters:
  • Catalyst : Cu(OTf)₂ (5 mol%)
  • Oxidant : Air or MnO₂
  • Yield : 82% (for triarylpyrazoles)

Introduction of the Acyl Group: Coupling Strategies

Acyl Chloride-Mediated Coupling

The 5-bromo-2-chlorobenzoyl group is introduced via reaction of the heterocyclic amine with 5-bromo-2-chlorobenzoyl chloride. This method parallels the synthesis of poly-substituted pyrroles reported in, where acyl chlorides couple with amine intermediates under basic conditions.

Procedure :

  • Synthesis of 5-bromo-2-chlorobenzoyl chloride : Treat 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) at reflux.
  • Coupling Reaction : React the acyl chloride with the pyrazolo-pyrazine amine in dichloromethane (DCM) using triethylamine (TEA) as base.
Reaction Conditions:
Parameter Value
Solvent DCM
Base TEA (2 eq)
Temperature 0°C → RT
Yield (Analogous) 70–85%

Friedel-Crafts Acylation

While less common for electron-deficient arenes, Friedel-Crafts acylation could be attempted using AlCl₃ as a Lewis acid. However, the electron-withdrawing bromo and chloro substituents may necessitate harsher conditions or alternative approaches.

Synthetic Route Optimization and Challenges

Regioselectivity in Pyrazole Formation

Non-symmetrical 1,3-diketones can yield regioisomeric pyrazoles. Guojing et al. resolved this using hypervalent iodine reagents to direct trifluoromethylation, achieving 70% yield for 3-trifluoromethylpyrazoles (Scheme 7). Similar strategies could ensure regiocontrol in the target synthesis.

Oxidation State Management

The dihydropyrazine moiety requires careful oxidation control. Bhat et al. utilized iodine in acetic acid to oxidize pyrazolines to pyrazoles (Scheme 13), a method adaptable for maintaining the saturation level in the pyrazine ring.

Catalytic Efficiency

Recyclable catalysts like [bmim]PF₆ ionic liquid (used in Scheme 10) improve sustainability. Four-cycle reuse without significant activity loss has been demonstrated, suggesting applicability in large-scale synthesis.

Comparative Analysis of Synthetic Pathways

Method Advantages Limitations Yield Range
Knorr Cyclocondensation High regioselectivity, scalable Requires symmetric diketones 70–95%
Acyl Chloride Coupling Mild conditions, high functional tolerance Sensitivity to moisture 70–85%
Cu-Catalyzed Cyclization One-pot synthesis, recyclable catalyst Requires inert atmosphere 80–90%

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as an intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are essential in managing type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels. The mechanism involves the inhibition of glucose transport, leading to increased urinary glucose excretion.

The compound exhibits a range of biological activities:

  • Antidiabetic Properties : As mentioned, it plays a crucial role in developing SGLT2 inhibitors, which are used to treat type 2 diabetes.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways.
  • Neurological Research : Investigations into its effects on neurodegenerative diseases have shown promise due to its ability to modulate pathways involved in neuronal survival and function .

Pharmacological Studies

Research indicates that the compound may influence various biochemical pathways related to glucose metabolism and cellular signaling. Its interactions with specific molecular targets can modulate enzyme activity and receptor function, leading to potential therapeutic outcomes in metabolic syndrome and related disorders.

Synthetic Routes

The synthesis of (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. A common method includes:

  • Reagents : 5-bromo-2-chlorobenzoyl chloride and a suitable pyrazolo[1,5-a]pyrazine derivative.
  • Conditions : The reaction is conducted in an organic solvent such as dichloromethane with a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

This synthetic approach can be scaled up for industrial production, optimizing yield and purity through automated reactors and continuous flow systems.

Case Study 1: SGLT2 Inhibitors Development

A notable application of this compound is its use in developing SGLT2 inhibitors. Clinical trials have demonstrated that these inhibitors effectively lower blood sugar levels in patients with type 2 diabetes while also providing cardiovascular benefits. The compound's unique structure allows for modifications that enhance efficacy and reduce side effects.

Case Study 2: Anticancer Research

In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. These findings suggest potential applications in targeted cancer therapies, warranting further investigation into its mechanisms of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a dihydropyrazolo[1,5-a]pyrazinyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

The compound (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H14_{14}BrClN2_{2}O. Its structure features a brominated and chlorinated phenyl ring attached to a dihydropyrazolo core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has been noted for its ability to target key oncogenic pathways, potentially leading to enhanced therapeutic outcomes in cancer treatment .

Enzymatic Inhibition

The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in neurotransmission and has implications in neurodegenerative diseases and psychiatric disorders. By modulating this receptor, the compound may help in developing treatments for conditions such as schizophrenia and anxiety .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes. This activity highlights the potential for developing new antimicrobial agents from this class of compounds .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The IC50 values obtained were comparable to those of established chemotherapeutic agents .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analyses revealed increased apoptosis in tumor tissues .
  • Neuropharmacological Studies : In animal models of anxiety and depression, administration of the compound resulted in decreased anxiety-like behaviors and improved mood-related parameters, suggesting potential applications in psychiatric therapies .

Data Tables

Biological Activity Effect Mechanism
AnticancerInhibition of tumor growthInduction of apoptosis
Enzymatic inhibitionModulation of mGluR2Negative allosteric modulation
AntimicrobialBacterial growth inhibitionDisruption of cell wall synthesis

Q & A

Q. What are the key synthetic methodologies for preparing (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone?

The synthesis typically involves:

  • Friedel-Crafts acylation : Reacting halogenated benzoyl chlorides (e.g., 5-bromo-2-chlorobenzoyl chloride) with pyrazolo[1,5-a]pyrazine precursors in the presence of Lewis acid catalysts like AlCl₃ .
  • Base-catalyzed cyclization : Using PEG-400 as a solvent and base to facilitate cyclization of intermediates such as methyl-1H-pyrazol-5(4H)-one, yielding the fused pyrazolo[1,5-a]pyrazine core .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products, with intermediates validated via NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole and benzene ring orientations) to confirm stereochemistry and packing interactions .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen environments, with coupling constants revealing conformational dynamics .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Q. What purification techniques are recommended for intermediates and the final compound?

  • Chromatography : Flash column chromatography (silica gel) with gradients of ethyl acetate/hexane separates intermediates .
  • Recrystallization : Polar solvents like methanol or acetonitrile improve crystalline purity .
  • HPLC : Preparative reverse-phase HPLC (C18 columns with acetonitrile/water gradients) is used for final compound purification, particularly for biological assays .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound?

  • DNA interaction studies : UV-Vis spectroscopy, viscosity measurements, and thermal denaturation assays assess intercalation or groove-binding with calf thymus DNA .
  • Enzyme inhibition assays : Kinase or receptor-binding assays (e.g., mGlu5 positive allosteric modulators) use radiolabeled ligands or fluorescence polarization to quantify IC₅₀ values .
  • In vitro anthelmintic models : Compounds are tested against Nippostrongylus brasiliensis to measure paralysis or mortality rates, with EC₅₀ values calculated via dose-response curves .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Substituent optimization : Introducing electron-donating groups (e.g., methoxy) on aromatic rings improves solubility and target affinity, while halogen atoms (Br, Cl) enhance hydrophobic interactions .
  • Core scaffold variation : Replacing pyrazolo[1,5-a]pyrazine with pyrimidine or triazole rings alters conformational flexibility and binding kinetics .
  • Stereochemical control : Chiral centers (e.g., R-configuration in dihydropyrazine) improve enantioselectivity in enzyme inhibition, validated via X-ray and circular dichroism .

Q. How should researchers address contradictions in reported bioactivity data?

  • Assay standardization : Compare experimental conditions (e.g., buffer pH, temperature) and cell lines used. For example, DNA-binding affinity discrepancies may arise from varying ionic strengths .
  • Meta-analysis : Cross-reference structural analogs (e.g., tert-butyl or fluorophenyl derivatives) to identify substituent-specific trends .
  • Control experiments : Include positive controls (e.g., doxorubicin for DNA intercalation) to calibrate assay sensitivity .

Q. What computational methods support the design of derivatives with improved properties?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystal structure data .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to predict optimal functional groups .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Q. How should stability and storage conditions be optimized for long-term studies?

  • Storage : Lyophilized compounds are stable at -20°C in moisture-free, argon-purged vials. Solutions in DMSO should be stored at -80°C with desiccants to prevent hydrolysis .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC to identify degradation products .

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